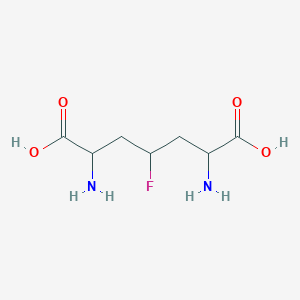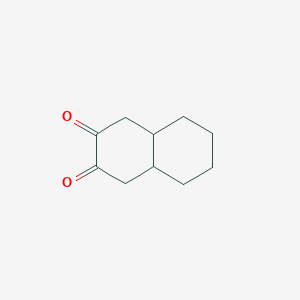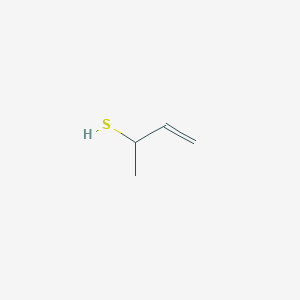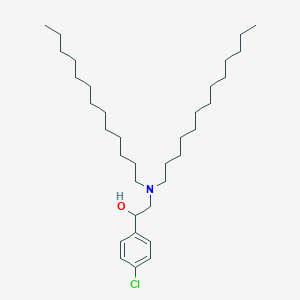
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol is an organic compound characterized by the presence of a chlorophenyl group, a ditridecylamino group, and an ethanol moiety
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-chlorophenyl ethanol with ditridecylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high thermal stability.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ditridecylamino group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethanol: This compound lacks the ditridecylamino group, making it less hydrophobic and less effective in certain catalytic applications.
2-(4-Chlorophenyl)ethanol: The position of the chlorophenyl group affects the compound’s reactivity and interaction with other molecules.
1-(4-Bromophenyl)-2-(ditridecylamino)ethanol: The substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
5430-74-0 |
|---|---|
Formule moléculaire |
C34H62ClNO |
Poids moléculaire |
536.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[di(tridecyl)amino]ethanol |
InChI |
InChI=1S/C34H62ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-29-36(31-34(37)32-25-27-33(35)28-26-32)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,34,37H,3-24,29-31H2,1-2H3 |
Clé InChI |
GESVRMTYYSUTRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CC(C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


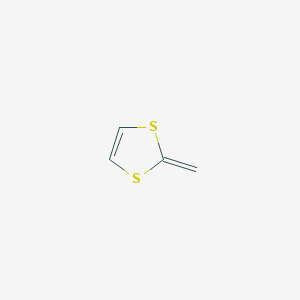
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

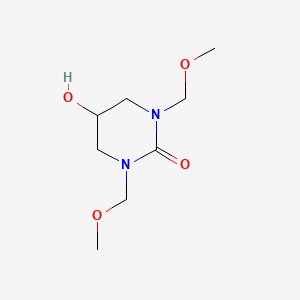
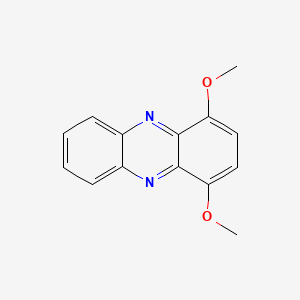
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)

